An In-depth Technical Guide to 3-Amino-4-(2-naphthyl)butyric Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Amino-4-(2-naphthyl)butyric Acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Amino-4-(2-naphthyl)butyric acid, a non-proteinogenic β-amino acid. As a structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), this molecule is of significant interest to researchers in medicinal chemistry and drug development. Its defining feature—a bulky, hydrophobic naphthyl moiety—offers a unique scaffold for designing novel therapeutics, particularly for neurological disorders. This document details the compound's physicochemical properties, outlines a representative synthetic pathway, describes robust analytical characterization methods, and explores its biological context and applications as a versatile building block in peptide synthesis and drug discovery.
Introduction and Molecular Overview
3-Amino-4-(2-naphthyl)butyric acid is a chiral, non-canonical β-amino acid. Structurally, it is a derivative of butyric acid featuring an amino group at the β-position (C3) and a 2-naphthyl group attached to the C4 position. Its classification as a GABA analogue places it within a class of compounds known for their activity within the central nervous system (CNS).[1] Unlike α-amino acids, the building blocks of proteins, β-amino acids possess an additional carbon in their backbone, a feature that imparts unique conformational properties and significant resistance to metabolic degradation when incorporated into peptides.[2]
The primary significance of this compound in modern research lies in its dual role:
-
A Bioactive GABA Analogue: It is investigated for its potential to modulate neurotransmitter systems, making it a candidate for therapies targeting conditions like anxiety, epilepsy, and neuropathic pain.[3]
-
A Synthetic Building Block: The presence of the large, hydrophobic 2-naphthyl group provides a powerful tool for medicinal chemists.[4] This moiety can engage in π-stacking and hydrophobic interactions within the binding pockets of biological targets, potentially enhancing the potency, selectivity, and pharmacokinetic properties of a parent molecule.[5][6]
This guide will focus on the unprotected compound and its common N-protected derivatives, which are pivotal for its application in chemical synthesis.
Physicochemical Properties
The accurate characterization of a compound's physical and chemical properties is fundamental to its application in research and development. 3-Amino-4-(2-naphthyl)butyric acid exists as two enantiomers, (R) and (S), which may exhibit different biological activities. The compound is most commonly handled as a hydrochloride salt to improve its stability and handling characteristics.
Identification and Structure
| Identifier | (R)-Enantiomer | (S)-Enantiomer | Boc-(R)-Protected | Fmoc-(R)-Protected |
| IUPAC Name | (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid | (3R)-3-[(tert-butoxycarbonyl)amino]-4-(naphthalen-2-yl)butanoic acid | (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-2-yl)butanoic acid |
| Synonyms | (2-Naphthyl)-D-β-homoalanine | (2-Naphthyl)-L-β-homoalanine | Boc-4-(2-naphthyl)-D-β-homoalanine | Fmoc-4-(2-naphthyl)-D-β-homoalanine |
| CAS Number | 269398-90-5 (HCl Salt) | 270063-39-3 (HCl Salt)[7] | 219297-10-6 | 269398-91-6[8] |
| Molecular Formula | C₁₄H₁₅NO₂ | C₁₄H₁₅NO₂ | C₁₉H₂₃NO₄ | C₂₉H₂₅NO₄ |
| Molecular Weight | 229.27 g/mol | 229.27 g/mol | 329.39 g/mol | 451.51 g/mol |
| Structure |
Tabulated Physical and Chemical Data
The following table summarizes key physicochemical properties. Where experimental data for the parent compound is unavailable, values are estimated based on closely related structures and computational predictions.
| Property | Value / Description | Source / Rationale |
| Appearance | White to off-white crystalline powder. | Supplier Data |
| Melting Point | 238-245 °C (HCl Salt, R-enantiomer) | [4] |
| pKa (Carboxyl) | ~4.1 - 4.4 | Estimated based on predicted values for (R)-4-amino-3-phenylbutanoic acid (~4.10) and general values for β-amino acids.[9] The electron-withdrawing nature of the amino group lowers the pKa relative to simple carboxylic acids. |
| pKa (Ammonium) | ~9.5 - 10.5 | Estimated based on typical pKa values for the ammonium group of β-amino acids, which are slightly higher than those of α-amino acids.[10][11] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO and methanol. | Inferred from structure. The zwitterionic nature at neutral pH limits water solubility, which is further reduced by the large, hydrophobic naphthyl group. Salts (e.g., HCl) exhibit higher aqueous solubility. |
| Predicted XLogP3 | 3.69 | Computationally predicted for the neutral molecule, indicating significant lipophilicity.[12] |
| Polar Surface Area | 63.3 Ų | Computationally predicted.[12] |
Synthesis and Purification
The synthesis of β-aryl-β-amino acids is a well-established field in organic chemistry. While numerous methods exist, a classical and illustrative approach is the Rodionov reaction .[3] This one-pot, multicomponent reaction provides a direct route to the core structure.
Causality in Synthetic Strategy: The Rodionov Reaction
The Rodionov reaction is a robust choice for synthesizing β-amino acids from aromatic aldehydes. It involves the condensation of an aldehyde, malonic acid, and an ammonia source (typically in an alcoholic solvent).
Overall Reaction Scheme: 2-Naphthaldehyde + Malonic Acid + NH₃ (in Ethanol) → 3-Amino-4-(2-naphthyl)butyric acid
The choice of this pathway is driven by:
-
Convergent Synthesis: It assembles the final carbon skeleton in a single, efficient step from readily available starting materials.
-
Operational Simplicity: As a one-pot reaction, it avoids the isolation of intermediates, saving time and resources.
-
Direct Formation of the Amino Acid: The reaction directly yields the desired amino acid functionality without the need for complex functional group interconversions.
A key challenge with this classical approach is the lack of stereocontrol, yielding a racemic mixture of (R) and (S) enantiomers. For drug development, where single-enantiomer products are typically required, a subsequent chiral resolution step or the use of modern asymmetric synthesis methodologies is necessary.[13]
Representative Synthetic Protocol (Racemic)
This protocol describes a general procedure for the synthesis of racemic 3-Amino-4-(2-naphthyl)butyric acid.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-naphthaldehyde (1.0 eq), malonic acid (1.1 eq), and absolute ethanol to form a slurry.
-
Addition of Ammonia Source: Add a solution of ammonium acetate (2.0 eq) in ethanol to the flask. Ammonium acetate serves as both the ammonia source and a mild catalyst.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 6-12 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.
-
Filter the crude solid product and wash with cold ethanol to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
-
Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 4.0.
The Role of Protecting Groups in Application
For subsequent use in peptide synthesis, the amine functionality must be protected to ensure selective amide bond formation at the carboxylic acid terminus. The two most common protecting groups are tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
-
Boc Group: Stable to basic conditions but readily cleaved with mild acid (e.g., trifluoroacetic acid, TFA). This orthogonality makes it ideal for many synthetic strategies.[9]
-
Fmoc Group: Stable to acidic conditions but cleaved by mild base (e.g., piperidine). This is the cornerstone of modern solid-phase peptide synthesis (SPPS).[14][15]
The choice between Boc and Fmoc is dictated by the overall synthetic strategy for the larger target molecule.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of 3-Amino-4-(2-naphthyl)butyric acid.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity and, crucially, for separating the (R) and (S) enantiomers.
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is a self-validating system for determining the enantiomeric excess (e.e.) of a sample.
-
Column Selection: Utilize a chiral stationary phase (CSP) designed for amino acid separation. Macrocyclic glycopeptide-based columns (e.g., teicoplanin-based CSPs) are particularly effective for the direct analysis of underivatized amino acids.[16]
-
Mobile Phase Preparation: A typical mobile phase is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., 0.1% formic acid) to ensure consistent protonation of the analyte. The exact ratio must be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve a small amount of the analyte (~1 mg/mL) in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation and Run Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Wavelength: Monitor at a wavelength where the naphthyl group absorbs strongly (e.g., ~220 nm or ~280 nm).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 25 °C) as temperature can affect chiral recognition.
-
-
Data Analysis:
-
Inject a certified racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample to be analyzed.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = |(A_R - A_S) / (A_R + A_S)| x 100.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. While an experimental spectrum is the gold standard, the expected chemical shifts can be reliably predicted based on the structure.
-
¹H NMR:
-
Naphthyl Protons (Ar-H): ~7.4 - 8.0 ppm (complex multiplet pattern).
-
α-CH₂: Protons on the carbon adjacent to the carboxyl group (~2.5 - 2.8 ppm, diastereotopic protons appearing as a multiplet).
-
β-CH: Proton on the carbon bearing the amino group (~3.5 - 3.8 ppm, multiplet).
-
γ-CH₂: Protons on the carbon adjacent to the naphthyl group (~3.0 - 3.3 ppm, diastereotopic protons appearing as a multiplet).
-
NH₂/NH₃⁺ and COOH: Broad, exchangeable signals; chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR:
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI) in positive mode, the compound will be detected as its protonated molecular ion [M+H]⁺. For C₁₄H₁₅NO₂, the expected monoisotopic mass is 229.1103, leading to an observed m/z of 230.1181 for the [M+H]⁺ ion.
Biological Context and Mechanism of Action
As a GABA analogue, 3-Amino-4-(2-naphthyl)butyric acid is presumed to interact with the GABAergic system, the primary inhibitory network in the CNS.[1][19] However, a specific molecular target has not been definitively identified in publicly available literature. The bulky naphthyl group makes direct agonism at the GABA binding site on GABA-A receptors less likely compared to GABA itself.[20][21]
Hypothesized Mechanism of Action:
Many bulky GABA analogues, such as gabapentin and pregabalin, do not act directly on GABA receptors. Instead, their mechanism involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). This interaction reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters like glutamate. The net effect is a reduction in neuronal excitability, consistent with the therapeutic effects of GABAergic compounds. Given its structure, it is plausible that 3-Amino-4-(2-naphthyl)butyric acid functions via a similar mechanism.
Caption: Hypothetical mechanism for 3-Amino-4-(2-naphthyl)butyric acid.
Applications in Research and Drug Development
The primary utility of 3-Amino-4-(2-naphthyl)butyric acid is as a specialized building block for creating molecules with enhanced or novel biological activities.
Peptidomimetic and Peptide Drug Design
Incorporating this β-amino acid into a peptide sequence has profound consequences:
-
Increased Stability: The β-amino acid structure is not recognized by many proteases, significantly increasing the peptide's half-life in vivo.
-
Conformational Constraint: The altered backbone introduces new folding patterns (e.g., β-helices), allowing for the design of rigid structures that can bind to targets with high affinity and specificity.
-
Enhanced Bioactivity: The naphthyl side chain can serve as a "hydrophobic anchor," docking into non-polar pockets of a target receptor or enzyme, thereby increasing binding affinity.[6]
Caption: Workflow for incorporating the target amino acid into a peptide via SPPS.
Scaffold for Small Molecule Synthesis
Beyond peptides, the 3-amino-4-arylbutanoic acid scaffold is a key structural motif in various pharmacologically active small molecules. For example, it forms the core of certain inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes.[22] The naphthyl derivative provides a unique starting point for library synthesis to explore structure-activity relationships (SAR) for new biological targets.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended, often under an inert atmosphere like argon to prevent degradation.[8]
References
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Chemistry LibreTexts. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. [Link]
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Ningbo Inno Pharmchem Co., Ltd. How Boc-(S)-3-Amino-4-(2-naphthyl)-butyric Acid Enhances Peptide and Drug Design. [Link]
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Journal of the American Chemical Society. THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. [Link]
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National Center for Biotechnology Information. (2024). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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Isca Biochemicals. Amino acid pKa and pKi values. [Link]
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National Center for Biotechnology Information. (2024). A summary of the measured pK values of the ionizable groups in folded proteins. [Link]
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ResearchGate. (2015, July 27). Recent Developments in the Synthesis of β-Amino Acids. [Link]
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National Center for Biotechnology Information. (2021, July 14). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). The Chemistry of Innovation: Exploring Boc-(S)-3-Amino-4-(2-naphthyl)-butyric Acid in Synthesis. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery. [Link]
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PubChem. (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1). [Link]
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National Center for Biotechnology Information. GABA Receptor Physiology and Pharmacology. [Link]
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National Center for Biotechnology Information. (2023, July 24). Physiology, GABA. [Link]
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